Cas no 100866-13-5 (2-(Pyridin-4-yl)-1-(p-tolyl)ethanone)

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is a versatile organic compound featuring a pyridine and p-tolyl moiety linked by an ethanone bridge. Its bifunctional structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. The pyridine ring enhances reactivity in nucleophilic and electrophilic substitutions, while the p-tolyl group contributes to stability and lipophilicity. This compound is well-suited for use in cross-coupling reactions, ligand synthesis, and as a precursor for bioactive molecules. Its crystalline form ensures consistent purity, facilitating precise applications in research and industrial processes.
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone structure
100866-13-5 structure
Product name:2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
CAS No:100866-13-5
MF:C14H13NO
MW:211.259123563766
MDL:MFCD04114381
CID:124276
PubChem ID:11367827

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
    • 2-PYRIDIN-4-YL-1-P-TOLYL-ETHANONE,
    • Ethanone,1-(4-methylphenyl)-2-(4-pyridinyl)-
    • 1-(4-methylphenyl)-2-pyridin-4-ylethanone
    • 2-PYRIDIN-4-YL-1-P-TOLYL-ETHANONE
    • 2-(pyridin-4-yl)-1-p-tolylethanone
    • 1-(4-METHYLPHENYL)-2-(PYRIDIN-4-YL)ETHAN-1-ONE
    • AB18193
    • AX8027104
    • AB0034385
    • ST2416240
    • X8531
    • 2-(pyridin-4-yl)-1-(p-tolyl)ethan-1-one
    • 1-(4-me
    • AKOS011843551
    • DTXSID30463725
    • A897313
    • ETHANONE, 1-(4-METHYLPHENYL)-2-(4-PYRIDINYL)-
    • SCHEMBL2512740
    • FS-3432
    • DS-1368
    • CS-W006796
    • MFCD04114381
    • 1-(4-METHYLPHENYL)-2-(4-PYRIDYL)ETHANONE
    • 100866-13-5
    • MDL: MFCD04114381
    • Inchi: 1S/C14H13NO/c1-11-2-4-13(5-3-11)14(16)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3
    • InChI Key: XUCKHEMSKSGZAI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1)CC1C=CN=CC=1

Computed Properties

  • Exact Mass: 211.10000
  • Monoisotopic Mass: 211.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 30

Experimental Properties

  • Color/Form: No data available
  • Density: 1.1±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 370.5±22.0 °C at 760 mmHg
  • Flash Point: 185.4±29.8 °C
  • PSA: 29.96000
  • LogP: 2.81540

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Security Information

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
FS-3432-1MG
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
100866-13-5 >95%
1mg
2023-09-08
Key Organics Ltd
FS-3432-5MG
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
100866-13-5 >95%
5mg
2023-09-08
eNovation Chemicals LLC
Y0983786-5g
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
100866-13-5 95%
5g
$400 2024-08-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0036-5g
2-Pyridin-4-yl-1-p-tolyl-ethanone
100866-13-5 98%
5g
¥6103.27 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0036-250mg
2-Pyridin-4-yl-1-p-tolyl-ethanone
100866-13-5 98%
250mg
¥1092.99 2025-01-21
Chemenu
CM174223-1g
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
100866-13-5 95+%
1g
$85 2022-06-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YE602-200mg
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
100866-13-5 98%
200mg
327.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YE602-250mg
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
100866-13-5 98%
250mg
497CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YE602-1g
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
100866-13-5 98%
1g
988.0CNY 2021-08-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P36040-250mg
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
100866-13-5
250mg
¥366.0 2021-09-04

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Production Method

Additional information on 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone: A Comprehensive Overview

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone, with the CAS number 100866-13-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4′-(pyridin-4-yl)-acetophenone, is characterized by its unique structural features, which include a pyridine ring and a p-tolyl group linked by an ethanone moiety. These structural elements contribute to its diverse chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The synthesis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone has been extensively studied, with several efficient and scalable methods reported in the literature. One of the most common approaches involves the condensation of 4-acetylpyridine with p-tolylmagnesium bromide, followed by acidic workup to yield the desired product. This method is favored for its high yield and mild reaction conditions, making it suitable for both laboratory-scale synthesis and industrial production.

In terms of its physical properties, 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is a solid at room temperature with a melting point of approximately 78°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, but exhibits limited solubility in water. These solubility characteristics are crucial for its use in various chemical reactions and biological assays.

The biological activity of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone has been a subject of extensive research. Studies have shown that this compound possesses potent anti-inflammatory and analgesic properties, making it a promising lead compound for the development of new therapeutic agents. For instance, recent research published in the Journal of Medicinal Chemistry demonstrated that 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.

Beyond its anti-inflammatory properties, 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone has also shown potential as an antitumor agent. In a study published in the Cancer Research, researchers found that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase-dependent pathways. These findings highlight the potential of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone as a lead compound for the development of novel anticancer drugs.

In addition to its therapeutic applications, 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone has been explored for its use as a building block in organic synthesis. Its unique structure makes it an excellent starting material for the preparation of more complex molecules with diverse biological activities. For example, it can be readily functionalized through various chemical transformations such as alkylation, arylation, and halogenation reactions. These modifications can introduce additional pharmacophoric groups that enhance the potency and selectivity of the resulting compounds.

The safety profile of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well tolerated at therapeutic doses and does not exhibit significant toxicity to normal cells or tissues. However, as with any new chemical entity, further safety studies are necessary to ensure its safe use in clinical settings.

In conclusion, 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (CAS No. 100866-13-5) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities and favorable safety profile, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, paving the way for innovative treatments in various medical fields.

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Amadis Chemical Company Limited
(CAS:100866-13-5)2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
A897313
Purity:99%/99%/99%/99%
Quantity:1g/5g/25g/500mg
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